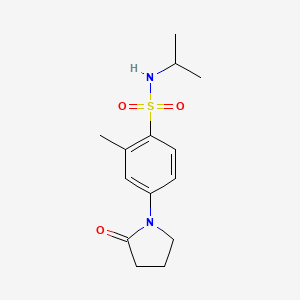
2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a sulfonamide group, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amine with a carboxylic acid derivative.
Sulfonamide Formation:
Final Assembly: The final compound is assembled by coupling the pyrrolidinone and sulfonamide intermediates under suitable conditions, often involving a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its chemical properties could be exploited in the development of new materials with specific functionalities.
Biological Research: The compound could be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonamide interactions.
Mecanismo De Acción
The mechanism of action of 2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with target proteins, potentially inhibiting their activity. The pyrrolidinone ring may also play a role in binding to the target, enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE: Lacks the methyl and isopropyl groups, potentially altering its biological activity.
2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE: Similar structure but without the isopropyl group.
N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: Lacks the pyrrolidinone ring, which may affect its binding properties.
Uniqueness
2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
2-methyl-4-(2-oxopyrrolidin-1-yl)-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)15-20(18,19)13-7-6-12(9-11(13)3)16-8-4-5-14(16)17/h6-7,9-10,15H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXPAGJBQFNWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4,4-trifluoro-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]butanamide](/img/structure/B6095016.png)
![3-(2-amino-1,3-thiazol-4-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6095024.png)
![N-(2,4-dimethoxybenzyl)-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6095044.png)
![[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]-(3-phenylpiperidin-1-yl)methanone](/img/structure/B6095051.png)
![7-[(5-isoxazol-5-yl-2-furyl)sulfonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6095057.png)
![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B6095059.png)
![2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B6095064.png)
![(3-fluoro-4-methoxyphenyl){1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6095069.png)
![ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6095072.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6095079.png)
![ethyl 1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6095088.png)
![N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B6095089.png)
![4-[[[2-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-4-methoxyphenyl]methylamino]methyl]hepta-1,6-dien-4-ol](/img/structure/B6095099.png)

